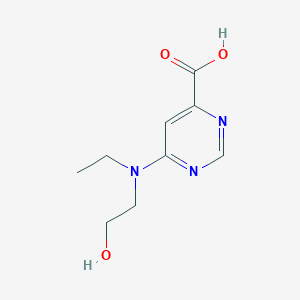

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-[ethyl(2-hydroxyethyl)amino]pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-2-12(3-4-13)8-5-7(9(14)15)10-6-11-8/h5-6,13H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQGDMYNJBLIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=NC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

It’s worth noting that pyrimidine derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biochemical processes, including dna synthesis and cellular metabolism.

Biochemical Analysis

Biochemical Properties

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides. The interaction between this compound and β-glucuronidase is characterized by enzyme inhibition, which can be useful in studying diseases associated with elevated β-glucuronidase activity, such as colon cancer and renal diseases.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the expression of heat shock proteins and downregulate proinflammatory signals in human keratinocytes. This compound’s ability to modulate cellular responses makes it a valuable tool for studying cell function and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes like β-glucuronidase, leading to enzyme inhibition. Additionally, it can influence gene expression by modulating transcription factors and signaling pathways, thereby altering cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained cellular responses, such as prolonged expression of heat shock proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes in the citric acid cycle and related pathways, thereby affecting cellular energy production and metabolism. These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on its functional role and interactions with cellular components. Understanding its subcellular localization is crucial for elucidating its activity and function within cells.

Biological Activity

6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules, including pharmaceuticals. The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for elucidating their biological functions. The presence of the ethyl(2-hydroxyethyl)amino group at the 6-position of the pyrimidine ring plays a significant role in modulating the compound's activity. Studies have shown that modifications in this region can significantly influence the compound's potency and selectivity against specific biological targets.

Key Findings from SAR Studies

- Inhibition of NAPE-PLD : Research indicates that related pyrimidine-4-carboxamide derivatives exhibit inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Compounds with similar structures demonstrated varying degrees of inhibition, suggesting that structural modifications can enhance or reduce activity .

- COX-2 Inhibition : Some pyrimidine derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The IC50 values for certain derivatives were comparable to those of established COX-2 inhibitors like celecoxib, indicating potential anti-inflammatory properties .

Biological Assays and Case Studies

Several studies have evaluated the biological activity of pyrimidine derivatives, including this compound.

Table 1: Biological Activity Summary

| Compound | Target Enzyme | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | NAPE-PLD | Inhibition | Not specified | |

| Pyrimidine derivative A | COX-2 | Inhibition | 0.04 ± 0.09 | |

| Pyrimidine derivative B | COX-1 | Inhibition | 0.04 ± 0.02 |

The mechanism through which this compound exerts its biological effects may involve binding to specific enzyme active sites or receptor sites, leading to modulation of downstream signaling pathways. For instance, inhibition of NAPE-PLD could alter lipid signaling pathways, influencing processes such as inflammation and pain perception.

Toxicity and Safety Profile

In vitro studies have indicated that some pyrimidine derivatives may exhibit cytotoxic effects at higher concentrations. For example, toxicity was observed in Jurkat cells when exposed to elevated levels of certain compounds . Therefore, further investigations into the safety profile and therapeutic index of this compound are warranted.

Scientific Research Applications

Recent studies have highlighted the compound's potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), which play significant roles in various physiological processes. The inhibition of NAPE-PLD by compounds such as 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid can lead to decreased levels of bioactive lipids, potentially impacting inflammation and pain pathways .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies conducted on pyrimidine derivatives, including this compound, have revealed critical insights into how modifications to the molecular structure can enhance or diminish biological activity. For instance, variations in substituents at different positions on the pyrimidine ring can significantly affect the potency of these compounds against specific targets like COX-2, an enzyme associated with inflammatory processes .

Table 1: Structure-Activity Relationships of Pyrimidine Derivatives

| Compound | Substituent | IC50 (μmol) | Activity |

|---|---|---|---|

| This compound | Ethyl(2-hydroxyethyl)amino | TBD | NAPE-PLD Inhibitor |

| Compound A (similar structure) | Methyl group | 0.04 ± 0.01 | COX-2 Inhibitor |

| Compound B (related derivative) | Phenyl group | 0.04 ± 0.09 | COX-2 Inhibitor |

Therapeutic Potential

The therapeutic implications of this compound extend to its anti-inflammatory properties. Compounds structurally related to this pyrimidine derivative have shown promising results in preclinical models for conditions such as arthritis and other inflammatory diseases . The ability to selectively inhibit COX-2 over COX-1 suggests that these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects due to COX-1 inhibition.

Case Studies and Research Findings

- In Vivo Studies : In vivo experiments demonstrated that compounds derived from pyrimidine-4-carboxylic acid exhibited significant anti-inflammatory effects comparable to established NSAIDs like indomethacin. These studies utilized models such as carrageenan-induced paw edema and cotton pellet granuloma assays to assess efficacy .

- Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds indicates favorable absorption and distribution characteristics, which are crucial for their development as therapeutic agents. The metabolic pathways and potential toxicity profiles are also being investigated to ensure safety for clinical use .

- Mechanistic Insights : Mechanistic studies have provided insights into how these compounds exert their effects at the molecular level, particularly through the modulation of lipid signaling pathways associated with inflammation and pain .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 4 readily undergoes nucleophilic substitution to form esters or amides.

Key Reactions:

-

Mechanistic Insight :

Oxidation of the Hydroxyethyl Side Chain

The 2-hydroxyethyl group in the amino substituent undergoes oxidation to form ketones or carboxylic acids.

Reaction Conditions and Products:

-

Notes :

Cyclization and Heterocycle Formation

The amino and carboxylic acid groups participate in intramolecular cyclization to form fused heterocycles.

Key Examples:

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Triethyl orthoformate (TEOF) | Reflux in DMF | Pyrimido[4,5-d]oxazol-5-one derivatives | |

| Thioglycolic acid | 120°C, neat | Thieno[2,3-b]pyridine-2-carboxamide analogs |

-

Mechanistic Pathway :

Substitution at the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) is limited due to electron-withdrawing groups (carboxylic acid), but nucleophilic substitution occurs at activated positions.

Documented Modifications:

-

Reactivity Trends :

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes hydrolysis or decarboxylation under extreme conditions.

Reaction Pathways:

| Conditions | Product | Reference |

|---|---|---|

| NaOH (6M), 100°C | 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylate salt | |

| CuO, Quinoline, 200°C | 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine (decarboxylated) |

Metal Coordination and Chelation

The carboxylic acid and amino groups act as ligands for transition metals.

Complexation Examples:

| Metal Salt | Product | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | Bis-chelate complex | Catalytic oxidation studies | |

| Fe(III) chloride | Fe(III)-pyrimidine carboxylate | Magnetic materials research |

Biological Activity Modulation

Derivatives of this compound show pharmacological relevance, particularly as enzyme inhibitors:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid with four analogs, emphasizing substituents, molecular properties, and applications:

Key Findings and Differentiation

Solubility and Reactivity: The hydroxyl group in this compound likely enhances aqueous solubility compared to hydrophobic analogs like 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (phenyl group) or Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (trifluoromethyl group) . The chloro and methyl substituents in 2-Chloro-6-methylpyrimidine-4-carboxylic acid may increase electrophilicity, favoring nucleophilic substitution reactions .

Biological Activity: Pyrimidine carboxamides with substituted amino groups, such as 6-(Benzyl(methyl)amino) derivatives, exhibit antitubercular activity (MIC values ≤1 μM in some cases) . This suggests that the ethyl(2-hydroxyethyl)amino group in the target compound may similarly modulate biological interactions.

Synthetic Utility: Carboxylic acid derivatives (e.g., the target compound) are versatile intermediates for amide or ester formation, whereas pre-formed esters (e.g., Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate) are often used as stable precursors .

Preparation Methods

Starting Materials and Key Intermediates

- 4,6-Dichloropyrimidine or 4-chloropyrimidine-6-carboxylic acid derivatives are common starting points.

- Amines such as ethyl(2-hydroxyethyl)amine serve as nucleophiles for substitution at the 6-position.

Method 1: Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine

This method involves regioselective substitution of the chlorine atom at the 6-position of 4,6-dichloropyrimidine with ethyl(2-hydroxyethyl)amine, followed by hydrolysis or further functional group manipulation to install the carboxylic acid at the 4-position.

- Reaction conditions:

- Base such as sodium tert-butoxide or DIPEA in tetrahydrofuran (THF) or dioxane.

- Temperature range from 0 °C to reflux.

- Reaction times vary from 1.5 hours to overnight.

- Yields: Typically high, often above 80%.

- Advantages: Straightforward, avoids multiple protection/deprotection steps.

Method 2: Amide Formation via Acyl Chloride Intermediate

Starting from orotic acid or pyrimidine-4-carboxylic acid, conversion to the corresponding acyl chloride using reagents like phosphorus oxychloride (POCl3) allows amide bond formation with ethyl(2-hydroxyethyl)amine.

- Procedure:

- Synthesis of acyl chloride under cold conditions (-78 to 0 °C).

- Addition of ethyl(2-hydroxyethyl)amine to form the amide.

- Subsequent transformations to achieve the desired substitution pattern.

- Research findings: This approach allows for precise control of substitution and is useful in synthesizing a library of pyrimidine derivatives with varied amides.

Method 3: Multicomponent and Catalyzed Coupling Reactions

Recent advances include ZnCl2-catalyzed three-component coupling and oxidative C–N bond formation methods for pyrimidine derivatives, which could be adapted for the synthesis of this compound.

- Catalysts: ZnCl2, Cu-based catalysts.

- Advantages: One-pot synthesis, fewer steps, and potential for diverse substitution.

- Limitations: Requires optimization for specific amine nucleophiles.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4,6-Dichloropyrimidine, ethyl(2-hydroxyethyl)amine, NaO-tBu or DIPEA, THF/dioxane, 0°C to reflux | 80-90 | High yield, regioselective, scalable | Requires pure starting materials |

| Acyl Chloride Intermediate | Orotic acid, POCl3, ethyl(2-hydroxyethyl)amine, low temperature | 70-85 | Precise amide formation, versatile | Sensitive reagents, moisture sensitive |

| Catalyzed Multicomponent Coupling | ZnCl2 or Cu catalysts, amidines, ketones/alcohols | Variable (moderate to high) | One-pot, fewer steps, diverse substrates | Catalyst optimization needed |

Research Findings and Notes

- A study on pyrimidine-4-carboxamide derivatives highlights the efficiency of amide coupling via acyl chlorides and nucleophilic substitution on dichloropyrimidines, with microwave-assisted heating improving reaction times and yields.

- Avoidance of air/moisture-sensitive intermediates and protection/deprotection steps enhances overall synthetic efficiency.

- The presence of the 2-hydroxyethyl group in the amine nucleophile requires careful control of reaction conditions to prevent side reactions such as esterification or oxidation.

- Scale-up synthesis has been demonstrated for related pyrimidine derivatives, indicating the practicality of these methods for industrial applications.

Q & A

Q. What validation protocols ensure reproducibility in SAR studies of this compound?

- Methodological Answer :

- Use ≥3 independent synthetic batches for biological testing.

- Publish full spectral data (NMR, HRMS) in supplementary materials.

- Cross-validate activity in two unrelated labs. Public datasets (e.g., PubChem BioAssay) provide reference IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.